molecular formula C31H33N3O3S B15039721 ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B15039721
M. Wt: 527.7 g/mol
InChI Key: KJCLEZXCNLPGIN-CTUAPNNDSA-N
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Description

Ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound that features a combination of several functional groups, including a thiazolidine ring, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves multi-step organic reactions. The key steps include the formation of the thiazolidine ring, the pyrrole ring, and the esterification of the benzoic acid derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the thiazolidine and pyrrole rings.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings and the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

Ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and pyrrole derivatives, such as:

  • 3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidine
  • 2,5-dimethyl-1H-pyrrole-1-yl benzoate

Uniqueness

Ethyl 4-(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C31H33N3O3S

Molecular Weight

527.7 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-cyclohexyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C31H33N3O3S/c1-4-37-30(36)23-15-17-27(18-16-23)33-21(2)19-24(22(33)3)20-28-29(35)34(26-13-9-6-10-14-26)31(38-28)32-25-11-7-5-8-12-25/h5,7-8,11-12,15-20,26H,4,6,9-10,13-14H2,1-3H3/b28-20-,32-31?

InChI Key

KJCLEZXCNLPGIN-CTUAPNNDSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCCC5)C

Origin of Product

United States

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